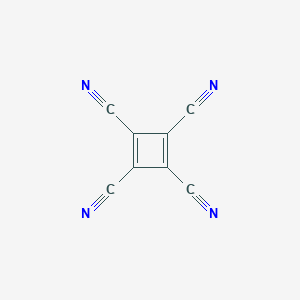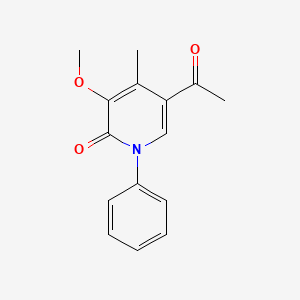
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one: is a synthetic organic compound that belongs to the pyridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone ring substituted with acetyl, methoxy, methyl, and phenyl groups, which may contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between 3-methoxy-4-methylacetophenone and 2-acetylpyridine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids. Reduction: Reduction reactions may convert the acetyl group to an alcohol or other reduced forms. Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development. Medicine: Industry: The compound may be used in the production of specialty chemicals, dyes, and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-phenylpyridin-3-ol: Similar pyridinone structure with different substituents.
3-Methoxy-4-methylacetophenone: Shares the methoxy and methyl groups but lacks the pyridinone ring.
2-Acetylpyridine: Contains the acetyl group and pyridine ring but lacks other substituents.
Uniqueness: The combination of acetyl, methoxy, methyl, and phenyl groups in 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one provides a unique set of chemical properties and reactivity patterns, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
918542-55-9 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
5-acetyl-3-methoxy-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11(2)17)9-16(15(18)14(10)19-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
InChI-Schlüssel |
JJFGECVGYVKGTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
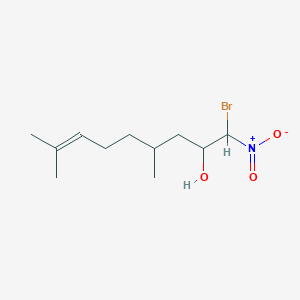

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
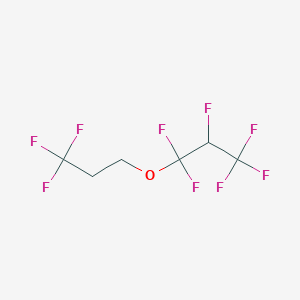
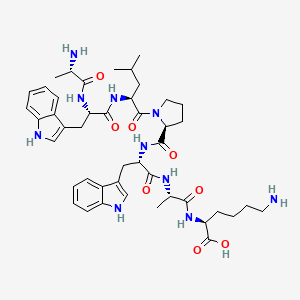
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
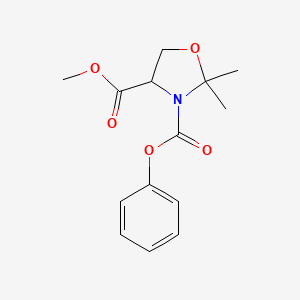
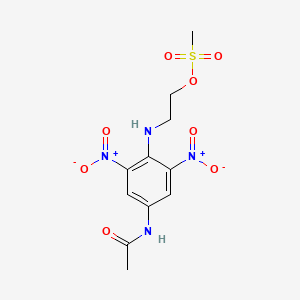

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
